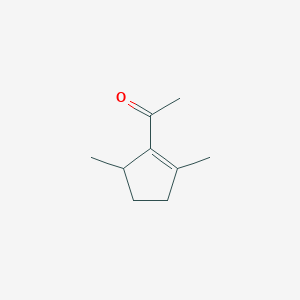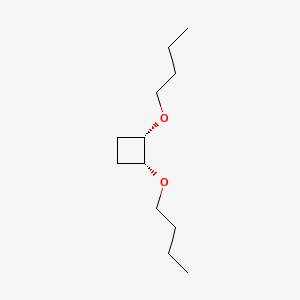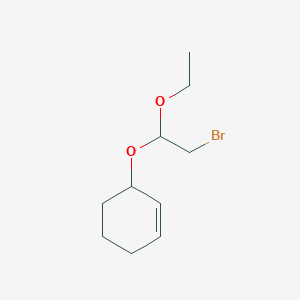
3-(2-Bromo-1-ethoxyethoxy)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-1-ethoxyethoxy)cyclohexene: is an organic compound with the molecular formula C10H17BrO2 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromoethoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene typically involves the reaction of cyclohexene with a bromoethoxyethoxy reagent under specific conditions. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of cyclohexene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various substitution and elimination reactions. The presence of the ethoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromocyclohexene: Similar in structure but lacks the ethoxyethoxy group.
3-(2-Chloro-1-ethoxyethoxy)cyclohexene: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodo-1-ethoxyethoxy)cyclohexene: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is unique due to the presence of the bromoethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
85710-98-1 |
|---|---|
Molekularformel |
C10H17BrO2 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
3-(2-bromo-1-ethoxyethoxy)cyclohexene |
InChI |
InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |
InChI-Schlüssel |
ZGKQJVKLJNPDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CBr)OC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


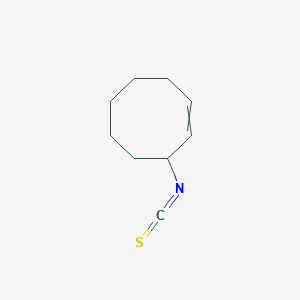

![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
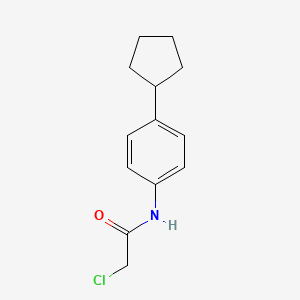

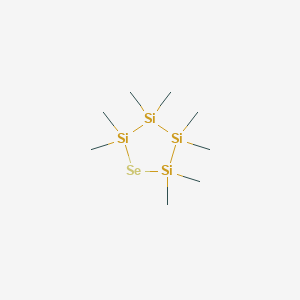

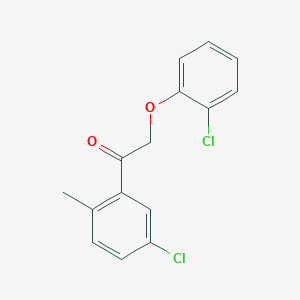
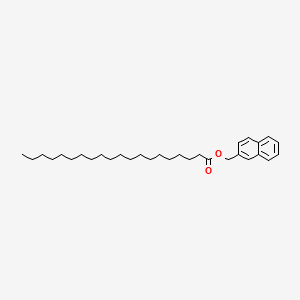
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
